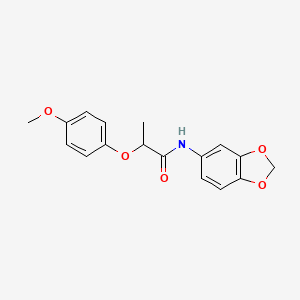
1-(2-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate, also known as BZP, is a synthetic compound that belongs to the group of piperazine derivatives. It was initially developed as an anti-parasitic drug, but later it was discovered to have psychoactive properties. BZP has been used as a recreational drug due to its stimulant effects, but it also has potential applications in scientific research.
Wirkmechanismus
1-(2-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate acts as a stimulant by binding to and activating the serotonin and dopamine receptors in the brain. It increases the release of these neurotransmitters, which leads to an increase in alertness, energy, and euphoria. 1-(2-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects
1-(2-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and dry mouth. 1-(2-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate can lead to insomnia, anxiety, and agitation. Long-term use of 1-(2-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has been associated with cognitive impairment and mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has several advantages for use in lab experiments. It is easy to synthesize and has a well-defined mechanism of action. 1-(2-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate can be used to study the effects of psychoactive substances on behavior and cognition. However, 1-(2-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate also has limitations. Its effects are relatively short-lived, and it has a narrow therapeutic window. 1-(2-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate can also be toxic at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-(2-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate. One area of interest is the development of new psychoactive substances that are based on the structure of 1-(2-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate. Another area of research is the study of the long-term effects of 1-(2-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate on the brain and behavior. Finally, 1-(2-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate could be used as a tool to study the role of dopamine and serotonin in the regulation of mood and motivation.
Synthesemethoden
The synthesis of 1-(2-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate involves the reaction of 1-bromo-2-(2-nitrophenyl)ethane with 3-methylcyclohexylamine in the presence of a palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield 1-(2-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate.
Wissenschaftliche Forschungsanwendungen
1-(2-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has been used in scientific research as a tool to study the central nervous system. It has been shown to increase the release of dopamine and serotonin, neurotransmitters that are involved in the regulation of mood, reward, and motivation. 1-(2-bromobenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has also been used to study the effects of psychoactive substances on behavior and cognition.
Eigenschaften
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(3-methylcyclohexyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2.C2H2O4/c1-15-5-4-7-17(13-15)21-11-9-20(10-12-21)14-16-6-2-3-8-18(16)19;3-1(4)2(5)6/h2-3,6,8,15,17H,4-5,7,9-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGVDEVRSKDKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5175410.png)
![2-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B5175417.png)
![3-[(3-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5175421.png)
![1-[4-(3-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5175432.png)
![4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5175438.png)




![3-[3-acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5175470.png)
![N-[2-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5175472.png)


![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5175523.png)